molecular formula C9H14N2 B3050750 4-Diethylaminopyridine CAS No. 28405-79-0

4-Diethylaminopyridine

Cat. No. B3050750
CAS RN: 28405-79-0
M. Wt: 150.22 g/mol
InChI Key: ODKLEQPZOCJQMT-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N . This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent . It is a highly efficient catalyst for acylation reactions .


Synthesis Analysis

DMAP can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine . A study has also shown the synthesis of 4-dimethylaminopyridinium salts of benzoates and a phenolate ion .


Molecular Structure Analysis

The molecular formula of DMAP is C7H10N2 and it has a molar mass of 122.17 g/mol . The InChI key is VHYFNPMBLIVWCW-UHFFFAOYSA-N .


Chemical Reactions Analysis

DMAP is a useful nucleophilic catalyst for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .


Physical And Chemical Properties Analysis

DMAP appears as a white solid with a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg . It has a density of 0.906 g/mL at 25 °C . The solubility in water is 76 g/L at 25 ºC .

Scientific Research Applications

Synthesis and Chemical Properties

4-Diethylaminopyridine has been investigated for its chemical synthesis and properties. Potts and Winslow (1987) reported its preparation through a seven-step sequence, starting from pinacolone and using readily available reagents, which involves intermediates like acylketene dithioacetal, a 2-ene-1,5-dione, and pyrylium salts (Potts & Winslow, 1987).

Neurophysiological Effects

Aminopyridines, including 4-Diethylaminopyridine, have been studied for their impact on neurophysiological functions. Wu et al. (2009) found that 4-Diethylaminopyridine and similar compounds directly stimulate high voltage-activated Ca2+ channels in neurons, which challenges the conventional view that these compounds facilitate synaptic and neuromuscular transmission by blocking Kv channels (Wu et al., 2009).

Spectroscopic and Photophysical Investigations

Szydłowska et al. (2007) conducted spectroscopic and photophysical studies on 4-Diethylaminopyridine, examining its interactions with protic solvents under supersonic jet conditions. This research provided insights into the changes in photophysics induced by the complexation of 4-Diethylaminopyridine with solvent molecules (Szydłowska et al., 2007).

Photochemical Transformations

The photochemical behavior of 4-Diethylaminopyridine and its derivatives has been explored. Williams et al. (1965) investigated the ultraviolet irradiation of these compounds, leading to various transformations like cis-trans isomerization and dimer formation. This research adds to the understanding of the photochemical properties of 4-Diethylaminopyridine and related compounds (Williams et al., 1965).

Drug Interaction and Molecular Mechanism Studies

Studies have also focused on the molecular mechanisms of 4-Diethylaminopyridine in different biological contexts. For instance, Connolly et al. (2004) explored its role as a selective inducible nitric oxide synthase inhibitor, providing insight into differential binding modes dependent on nitrogen substitution (Connolly et al., 2004).

Safety And Hazards

DMAP is considered hazardous. It is toxic if swallowed, fatal in contact with skin, causes serious eye damage, and is toxic if inhaled . It also causes damage to organs and is toxic to aquatic life with long-lasting effects .

Future Directions

DMAP is widely used as a nucleophilic catalyst in esterification, hydrosilylation, Bayliss–Hillman reactions, and many more . Chiral derivatives of DMAP can be used for stereoselective catalysis . More research is being conducted to explore its potential applications in various fields .

properties

IUPAC Name

N,N-diethylpyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(4-2)9-5-7-10-8-6-9/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKLEQPZOCJQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472052
Record name 4-diethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Diethylaminopyridine

CAS RN

28405-79-0
Record name 4-diethylaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
I Szydłowska, Y Nosenko, B Brutschy… - Physical Chemistry …, 2007 - pubs.rsc.org
… MP2/aug-cc-pVDZ optimized structures of all the complexes of 4-diethylaminopyridine (… 6 MP2/aug-cc-pVDZ optimized structures of all the complexes of 4-diethylaminopyridine (DEAP) …
Number of citations: 6 pubs.rsc.org
AC Spivey, DP Leese, F Zhu, SG Davey, RL Jarvest - Tetrahedron, 2004 - Elsevier
… a series of seven atropisomeric biaryl analogues of 4-diethylaminopyridine catalyst (−)-(S a )… developed during our early work on the 4-diethylaminopyridine biaryl 6c. This route involves …
Number of citations: 95 www.sciencedirect.com
DV Andreeva, B Ip, AA Gurinov… - The Journal of …, 2006 - ACS Publications
… Synthesis of 2,6-Di(tert-butyl)-4-diethylaminopyridine: 15 N-enriched 2,6-di(tert-butyl)-4-diethylaminopyridine (NDTBP) was prepared by a seven step synthesis 13 including formation of …
Number of citations: 52 pubs.acs.org
IF Szydłowska, Y Nosenko, B Brutschy… - Chemical Physics …, 2008 - Elsevier
The results of the spectral and photophysical investigations of 4-dimethylaminopyridine (DMAP), 4-diethylaminopyridine (DEAP), 4-diisopropylaminopyridine (DIAP) and their 1:1 …
Number of citations: 3 www.sciencedirect.com
SY Shaban, R van Eldik - Dalton Transactions, 2011 - pubs.rsc.org
In order to provide insight into the reaction pathways of nitrogen oxide redox species with [Fe–S] models that may parallel those existing in biology, the reactivity of the iron-sulfur species…
Number of citations: 6 pubs.rsc.org
VI Sokolov, AF Pozharskii, BI Ardashev - Chemistry of Heterocyclic …, 1973 - Springer
… ceeds 50%, and in a number of cases (4-diethylaminopyridine) it reaches 75%. In addition to the tertiary … The 4-diethylaminopyridine could not always be obtained in the crystalline state. …
Number of citations: 1 link.springer.com
AF Pozharskii, VV Kuz'menko, VA Azimov… - Chemistry of …, 1973 - Springer
… Our attempt to subject to amination the still more basic 4-diethylaminopyridine (pKa 9.62) was unsuccessful: under severe conditions the action of sodium amide led only to dealkylation …
Number of citations: 5 link.springer.com
IG Shenderovich, SB Lesnichin, C Tu… - … A European Journal, 2015 - Wiley Online Library
… For an internal reference standard, we added a small amount of the sterically hindered base 2,6-di(tert-butyl)-4-diethylaminopyridine,52 which contributed a signal at δ=271.5 ppm …
F Barth, F Achrainer, AM Pütz… - Chemistry–A European …, 2017 - Wiley Online Library
… The solubility of DMAP-borane (7) in apolar solvents is rather limited, and further experiments have therefore been performed using 4-diethylaminopyridine borane (DEAP borane, 22). …
V Bertacche, A Contini, E Erba, D Nava, P Trimarco - Tetrahedron, 2007 - Elsevier
… The morpholino substituted amidine 4a, when reacted with diethylamine, supplied an unsatisfactory amount of 4-diethylaminopyridine 6c. The poor yield of the 6c derivative was …
Number of citations: 7 www.sciencedirect.com

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